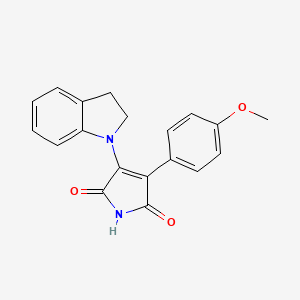

4-Arylmaleimide deriv. 8g

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16N2O3 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

3-(2,3-dihydroindol-1-yl)-4-(4-methoxyphenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C19H16N2O3/c1-24-14-8-6-13(7-9-14)16-17(19(23)20-18(16)22)21-11-10-12-4-2-3-5-15(12)21/h2-9H,10-11H2,1H3,(H,20,22,23) |

InChI Key |

OXYHNOHLBLUYKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)NC2=O)N3CCC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Arylmaleimide Derivatives

Strategies for Maleimide (B117702) Ring Formation

The construction of the maleimide core is a critical first step in the synthesis of 4-arylmaleimide derivatives. Various methods have been developed, primarily revolving around cyclodehydration and annulation reactions.

Cyclodehydration Approaches

A prevalent and traditional method for forming the maleimide ring is the cyclodehydration of N-substituted maleamic acids. google.comrsc.org This two-step process typically begins with the reaction of a primary amine with maleic anhydride (B1165640) to generate the corresponding N-substituted maleamic acid. google.com The subsequent ring closure is achieved through dehydration, often facilitated by chemical agents like acetic anhydride in the presence of a catalyst such as sodium acetate (B1210297). google.comresearchgate.net This method is widely used for preparing numerous aromatic maleimides. google.com

The general scheme for this process can be represented as follows:

Scheme 1: General synthesis of N-arylmaleimides via cyclodehydration of maleamic acids.

The reaction conditions for the cyclodehydration step can be varied. Thermal methods are also employed, where the maleamic acid is heated in the presence of a catalyst. google.com A study detailed a method involving the thermal cyclization of maleamic acids in an organic solvent with betaine (B1666868) as a catalyst at temperatures between 100 to 180°C. google.com

Computational studies have provided insight into the mechanism of cyclodehydration, suggesting that the reaction proceeds through the formation of a mixed anhydride intermediate when using agents like acetic anhydride. researchgate.net The presence of a base, such as acetate or triethylamine, is crucial for facilitating the necessary proton transfers and ring closure. researchgate.net

Annulation Reactions

Annulation reactions represent a powerful and versatile strategy for constructing the maleimide ring system, often leading to complex fused heterocyclic structures. researchgate.netnih.gov These reactions typically involve the coupling of a maleimide or its precursor with another molecule to form a new ring.

Transition metal-catalyzed annulation reactions have gained significant attention. For instance, rhodium(III)-catalyzed C-H activation and annulation of N-chloroimines with maleimides have been developed to selectively synthesize [4+2] annulation and dehydrogenative annulation products. acs.org The selectivity of these reactions can be controlled by adjusting the reaction conditions. acs.org

Another example is the cobalt-catalyzed hydroarylation and annulation of maleimides with benzimidates, which proceeds under redox-neutral conditions to afford polycyclic azaheterocycles. bohrium.com This method is noted for its compatibility with a range of functional groups. bohrium.com

Furthermore, phosphine-catalyzed [4+1] annulation reactions between salicyl imines and maleimides have been successfully employed to produce spiro[benzofuran-2,3'-pyrrolidine] derivatives. sioc-journal.cn This reaction is believed to proceed through an in situ generated non-allylic P-ylide from the maleimide and phosphine (B1218219). sioc-journal.cn

The diversity of annulation strategies is highlighted by the dehydrogenative annulation of 2-arylindazoles with maleimides, which can be switched to produce either fused or spiro compounds by changing the additives in the reaction. nih.gov

Functionalization of the Maleimide Core

Once the maleimide ring is formed, further derivatization is often necessary to achieve the desired properties of the final compound. Key functionalization strategies include N-substitution, installation of aryl groups at the C-4 position, and regioselective derivatization of the olefinic bond.

N-Substitution Strategies with Aryl Moieties

The introduction of an aryl group onto the nitrogen atom of the maleimide ring is a fundamental step in the synthesis of N-arylmaleimides. As described in the cyclodehydration approach (Section 2.1.1), this is often achieved by reacting a primary aryl amine with maleic anhydride. google.com This method allows for the direct incorporation of a wide variety of aryl and heteroaryl moieties.

Alternative approaches include transition-metal catalyzed N-arylation reactions, which are powerful methods for forming N-C(sp²) bonds. nih.gov While often applied to other amine-containing substrates, the principles of reactions like the Buchwald-Hartwig amination could potentially be adapted for the N-arylation of a pre-formed maleimide, although direct examples for this specific transformation are less common in the provided context.

The use of protected maleimide building blocks is another sophisticated strategy. For instance, a furan-protected maleimide can be incorporated into a larger molecule, and the maleimide is then deprotected under specific conditions. ub.edu This approach is particularly useful in the synthesis of complex biomolecules where the reactive maleimide functionality needs to be masked during other synthetic steps. ub.edu

Installation of Aryl Groups at C-4 Position

Direct arylation of the maleimide C-H bonds is a highly efficient method for installing aryl groups at the C-4 (and C-3) position. A notable development in this area is the temperature-dependent desulfitative arylation of maleimide. organic-chemistry.org This palladium-catalyzed cross-coupling reaction uses arenesulfonyl chlorides as the aryl source and can be controlled to yield either mono- or diarylated maleimides by adjusting the reaction temperature. organic-chemistry.org Monoarylation is typically achieved at 80°C, while diarylation occurs at 140°C. organic-chemistry.org

The Meerwein arylation, which utilizes diazonium salts, is another classic method for arylating maleimides. acs.org This reaction is typically carried out in an aqueous acetone (B3395972) solution in the presence of a copper salt. acs.org

Radical arylation methods have also been explored, though they can be sensitive to the reaction conditions, with the potential for hydrolysis of the maleimide ring. ntu.edu.sg More recent developments in metal-catalyzed C-H functionalization offer greener and more economical pathways for synthesizing arylated maleimides. bohrium.com For example, cobalt-catalyzed reactions have been developed that avoid the need for stoichiometric copper or silver salts, which are often required in other C-H functionalization protocols involving maleimides. bohrium.com

The following table summarizes a selection of methods for C-4 arylation:

| Method | Catalyst/Reagent | Aryl Source | Key Features |

| Desulfitative Arylation organic-chemistry.org | PdCl₂, TFA | Arenesulfonyl chlorides | Temperature-controlled selectivity for mono- or diarylation. |

| Meerwein Arylation acs.org | Cupric chloride | Diazonium salts | Forms α-arylmaleimides; yields can be influenced by substituents on the aryl ring. |

| Heck Reaction ntu.edu.sg | Pd catalysts | Aryl iodides | Can be challenging due to maleimide hydrolysis under basic conditions. |

| Radical Diarylthiolation frontiersin.org | Copper catalyst, S powder | Aryl boronic acids | Three-component reaction to form 3,4-diarylthiolated maleimides. |

Regioselective Derivatization of the Maleimide Olefinic Bond

The carbon-carbon double bond of the maleimide ring is a key site for further functionalization, often through addition reactions. A common and highly efficient reaction is the Michael addition of thiols to the maleimide double bond. frontiersin.org This "thiol-maleimide" conjugation is widely used in bioconjugation to link molecules to cysteine residues in proteins. nih.gov

The introduction of a secondary amino group at the C-3 position leads to the formation of an enaminone system. researchgate.net This activates the C-4 position for facile electrophilic substitutions, allowing for the synthesis of a variety of highly functionalized maleimides. researchgate.net

Furthermore, the olefinic bond can participate in cycloaddition reactions. For instance, N-arylmaleimides can undergo 1,3-dipolar cycloadditions with azomethine N-oxides to generate hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives. researchgate.net

The reactivity of the maleimide double bond can also be harnessed in radical reactions. A copper-catalyzed three-component reaction of maleimides, sulfur powder, and aryl boronic acids leads to the diarylthiolation of the double bond, yielding 3,4-diarylthiolated maleimides. frontiersin.org Mechanistic studies suggest this proceeds via a radical thiolation pathway. frontiersin.org

Advanced Coupling Reactions for Aryl Moiety Incorporation

The introduction of an aryl group at the C4 position of the maleimide ring is a critical step in the synthesis of 4-arylmaleimide derivatives. Modern coupling reactions have provided powerful tools to achieve this transformation with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org This palladium-catalyzed reaction typically involves the coupling of an organoboron species, such as a boronic acid or ester, with an organohalide. wikipedia.orglibretexts.org In the context of 4-arylmaleimide synthesis, this methodology has been effectively employed to introduce a wide range of aryl groups.

A general approach involves the reaction of a halogenated maleimide derivative with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency. For instance, PdCl2(dppf) has been used as a catalyst for the synthesis of diheteroarylmaleimides from halomaleimides and boronic acids or their cyclic esters. researchgate.net The reaction's success can be highly dependent on the protection of unstable boronic acids as cyclic boronate esters. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the aryl group from the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org The oxidative addition step is often rate-determining. libretexts.org The reaction generally proceeds with retention of stereochemistry at the vinyl halide. wikipedia.org

A variety of palladium precursors and ligands can be utilized, with electron-rich and bulky ligands often enhancing catalytic activity. libretexts.org The relative reactivity of the halide coupling partner follows the order: I > OTf > Br >> Cl. wikipedia.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling in Maleimide Synthesis

| Entry | Halomaleimide | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield |

| 1 | 3,4-diiodo-1-benzyl-1H-pyrrole-2,5-dione | Phenylboronic acid | PdCl2(dppf) | K2CO3 | DMF | Good |

| 2 | 4-iodoanisole | Phenylboronic acid | Pd/C | K2CO3 | DMF | 41-92% |

Data compiled from representative literature. researchgate.netscielo.org.mx

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, including 4-arylmaleimide derivatives. mdpi.comsigmaaldrich.com This approach avoids the pre-functionalization of starting materials, such as the synthesis of organoboron or organotin reagents, thereby streamlining the synthetic process and reducing waste. mdpi.comsigmaaldrich.com

Transition metal-catalyzed C-H activation, particularly with rhodium(III) catalysts, has been successfully applied to the arylation of maleimides. researchgate.netnih.gov These reactions often employ a directing group to achieve high regioselectivity. For instance, a ketone directing group can facilitate a Rh(III)-catalyzed C-H activation followed by a conjugate addition to maleimides, leading to 3-arylated succinimide (B58015) derivatives. researchgate.net Similarly, the thiazole (B1198619) or oxazole (B20620) moiety in 2-arylbenzo[d]thiazoles and 2-arylbenzo[d]oxazoles can direct the regioselective coupling of maleimides at the ortho-position of the aryl ring. nih.gov

The nature of the substituent on the maleimide nitrogen can influence the outcome of the reaction, leading to either mono- or bis-addition products. nih.gov This highlights the subtle interplay of steric and electronic factors in directing the reaction pathway.

Table 2: C-H Activation for the Synthesis of Arylated Succinimide Derivatives

| Entry | Aryl Substrate | Maleimide Derivative | Catalyst System | Product Type |

| 1 | Aromatic Ketone | N-Substituted Maleimide | Rh(III) / Ag2CO3 | 3-Arylated Succinimide |

| 2 | 2-Arylbenzo[d]thiazole | N-Aryl Maleimide | [RhCpCl2]2 / AgSbF6 | Mono-arylated Succinimide |

| 3 | 2-Arylbenzo[d]thiazole | N-Methyl Maleimide | [RhCpCl2]2 / AgSbF6 | Bis-arylated Succinimide |

Data compiled from representative literature. researchgate.netnih.gov

Phosphine-catalyzed reactions have gained prominence as a versatile tool for the construction of complex cyclic and heterocyclic systems. bohrium.com In the context of substituted maleimide synthesis, phosphine-catalyzed cascade reactions offer an efficient route to highly functionalized 3,4-disubstituted maleimide derivatives. mdpi.com

One such strategy involves the phosphine-catalyzed isomerization of α-succinimide-substituted allenoates. mdpi.com This process generates a nucleophilic intermediate that can then undergo a cascade γ'-addition reaction with various electrophiles, such as aryl imines. mdpi.com The reaction proceeds smoothly under mild conditions to afford the desired 3,4-disubstituted maleimide adducts in good to high yields. mdpi.com

The proposed mechanism begins with the nucleophilic addition of the phosphine to the allenoate, forming a zwitterionic intermediate. mdpi.com Subsequent proton transfers and isomerization lead to a key intermediate where the remote γ'-carbon becomes nucleophilic. This nucleophile then reacts with the imine, followed by a series of proton transfers to yield the final product. mdpi.com The choice of phosphine catalyst is crucial, with different phosphines exhibiting varying levels of catalytic activity. mdpi.com

Table 3: Optimization of Phosphine Catalyst for Cascade Reaction

| Entry | Phosphine Catalyst | Yield of 3a (%) |

| 1 | PBu3 | 40 |

| 2 | PMe3 | 37 |

| 3 | MePPh2 | 43 |

| 4 | EtPPh2 | 55 |

| 5 | PrPPh2 | 48 |

Reaction conditions: N-tosyl (Ts) imine 1a and α-succinimide-substituted allenoate 2a in DCM at room temperature. Data from mdpi.com.

C-H Activation and Functionalization Approaches

Stereochemical Control in 4-Arylmaleimide Synthesis

Achieving stereochemical control is a significant challenge and a primary objective in modern organic synthesis, particularly when creating molecules with multiple stereogenic centers. inflibnet.ac.in In the synthesis of 4-arylmaleimide derivatives, controlling the stereochemistry is crucial as it can profoundly impact the biological activity of the final compound. Asymmetric synthesis aims to produce a single stereoisomer, which is often achieved through the influence of a chiral element on the reaction pathway. libretexts.org

The desymmetrization of N-arylmaleimides is a prominent strategy for establishing stereocenters. mdpi.com This can be accomplished through catalytic asymmetric reactions where a chiral catalyst directs the formation of one enantiomer over the other. For example, rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acids to N-arylmaleimides can generate atroposelective N-aryl succinimides with high enantioselectivity and diastereoselectivity. mdpi.com The challenge in such processes lies in achieving excellent remote stereochemical control. mdpi.com

Phosphine catalysis has also been employed for the enantioselective synthesis of complex molecules. acs.org Chiral phosphines can catalyze reactions to produce products with high enantiomeric excess. acs.org For instance, phosphine-catalyzed dearomative annulation reactions can construct complex polycyclic scaffolds with multiple stereocenters, including all-carbon quaternary centers, in good yields and high enantioselectivities. acs.org

The efficiency of stereochemical control often depends on the proximity of the existing chiral center to the newly forming one; greater separation typically leads to diminished control. libretexts.org The diastereomeric transition states leading to different stereoisomers must have a significant energy difference for high stereoselectivity to be achieved. inflibnet.ac.inlibretexts.org

Green Chemistry Considerations in 4-Arylmaleimide Synthesis

The principles of green chemistry are increasingly being integrated into synthetic planning to develop more environmentally benign chemical processes. researchgate.netepa.gov This philosophy encourages the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and the design of energy-efficient processes. epa.govmlsu.ac.in

In the synthesis of 4-arylmaleimide derivatives, green chemistry can be applied in several ways. The use of catalytic reagents, such as in Suzuki-Miyaura coupling and C-H activation, is inherently greener than using stoichiometric reagents as it minimizes waste. epa.gov C-H activation is particularly advantageous as it reduces the number of synthetic steps and avoids the generation of stoichiometric byproducts associated with pre-functionalized starting materials. mdpi.com

The choice of solvent is another critical aspect. Efforts are made to replace hazardous organic solvents with greener alternatives like water or ethanol, or to conduct reactions under solvent-free conditions. nih.gov For example, microwave-assisted synthesis can often be performed in greener solvents or even without a solvent, and can significantly reduce reaction times, thereby improving energy efficiency. scielo.org.mxbenthamscience.com

The development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, also aligns with green chemistry principles by reducing the need for purification of intermediates and minimizing solvent usage. researchgate.net The ultimate goal is to design synthetic routes that are not only efficient and selective but also sustainable and have a minimal environmental footprint. mlsu.ac.in

Biological Activities and Pharmacological Profiles of 4 Arylmaleimide Derivatives

Anti-Oncogenic Activity

4-Arylmaleimide derivatives have been investigated for their potential in cancer therapy, demonstrating multifaceted anti-tumor activities, including the ability to inhibit cancer cell growth and the formation of new blood vessels that supply tumors.

Anti-proliferative Effects in Cellular Models

A key aspect of anti-oncogenic activity is the ability to halt the rapid and uncontrolled proliferation of cancer cells. Various 4-arylmaleimide derivatives have shown significant anti-proliferative effects across different cancer cell lines.

Research has shown that certain derivatives can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. For instance, a carbothioamide derivative demonstrated a dose-dependent anti-proliferative effect, with IC50 values of 76.4 µg/mL against HUVECs and 45.5 µg/mL against the A549 cell line waocp.org. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Furthermore, studies on 3,4-diarylmaleimides revealed their capacity to enhance the cytotoxic effects of existing chemotherapy drugs. When used in combination with doxorubicin (B1662922) on breast cancer cells isolated from a patient, these derivatives increased the inhibition of cell proliferation, with some modulators doubling the inhibitory effect scielo.org.mx. Other related heterocyclic structures, such as 4-arylchromene derivatives, have also exhibited robust antiproliferative activities against several human cancer cell lines, with IC50 concentrations in the low nanomolar range nih.gov.

Table 1: Anti-proliferative Activity of Selected Arylmaleimide-Related Derivatives

| Compound/Derivative | Cell Line | Activity (IC50) |

|---|---|---|

| Carbothioamide derivative | HUVEC | 76.4 µg/mL waocp.org |

| Carbothioamide derivative | A549 (Lung Cancer) | 45.5 µg/mL waocp.org |

| 3,4-diarylmaleimide deriv. 9 | BT 026-512N (Breast Cancer) | >2-fold enhancement of Doxorubicin activity scielo.org.mx |

| 3,4-diarylmaleimide deriv. 16 | BT 026-512N (Breast Cancer) | >2-fold enhancement of Doxorubicin activity scielo.org.mx |

| 4-Arylchromene deriv. 2F | Various Cancer Cell Lines | Low nanomolar range nih.gov |

Anti-angiogenic Potency

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. 4-Arylmaleimide derivatives have shown potential as anti-angiogenic agents.

In a rat aorta angiogenesis assay, a carbothioamide derivative significantly inhibited blood vessel growth in a dose-dependent manner, with an IC50 concentration of 56.9 µg/ml waocp.org. This anti-angiogenic activity is thought to be related to its anti-proliferative effect against endothelial cells waocp.org. The development of new drugs targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a primary driver of angiogenesis, is an ongoing area of research, and includes novel arylamide derivatives that inhibit VEGFR2-kinase activity nih.gov. The thalidomide (B1683933) analogue lenalidomide, for example, exerts anti-tumor effects partly through its anti-angiogenic potency, inhibiting endothelial cell migration nih.gov. Similarly, some multimodal 4-arylchromene derivatives have been identified as having a high potential to inhibit blood vessel formation in vivo nih.gov.

Antimicrobial Activities

In addition to their anti-cancer properties, 4-arylmaleimide derivatives have been evaluated for their effectiveness against a range of microbial pathogens, including bacteria, fungi, and protozoa.

Antibacterial Efficacy

The search for new antibacterial agents is crucial in the face of rising antibiotic resistance. Maleimide (B117702) derivatives have emerged as candidates in this area. A series of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates were tested for their antibacterial activity against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli nih.gov.

Related heterocyclic compounds have also demonstrated significant antibacterial action. For example, novel dihydropyrimidine (B8664642) derivatives showed notable activity against Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus (Gram-positive), with Minimum Inhibitory Concentration (MIC) values of 32 and 64 μg/ml nih.gov. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. In that study, the highest inhibitory activity was observed against Gram-negative bacteria nih.gov. The mechanisms behind the antibacterial action of related compounds can involve the release of metal ions, generation of reactive oxygen species (ROS), and disruption of the bacterial cell wall rsc.org.

Table 2: Antibacterial Activity of Selected Heterocyclic Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Dihydropyrimidine derivatives | Escherichia coli | 32, 64 µg/ml nih.gov |

| Dihydropyrimidine derivatives | Pseudomonas aeruginosa | 32, 64 µg/ml nih.gov |

| Dihydropyrimidine derivatives | Staphylococcus aureus | 32, 64 µg/ml nih.gov |

Antifungal Properties

Fungal infections, particularly those caused by opportunistic pathogens like Candida species, are a significant health concern. Maleimide derivatives have shown promising antifungal properties. In one study, a series of N-substituted maleimide derivatives featuring imidazole (B134444) and 2-methyl imidazole rings were synthesized and evaluated. Most of the synthesized compounds displayed significant antifungal activity against pathogenic fungi such as Candida albicans, Aspergillus fumigatus, Aspergillus niger, and Aspergillus oryzae ijpsdronline.com.

Another comprehensive study synthesized forty compounds with maleimide rings, identifying twelve with antifungal properties. A particularly potent derivative, 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione (Compound 5, MPD), exhibited strong activity against several Candida species, including drug-resistant strains, with MIC80 values ranging from 1 to 4 μg/mL nih.gov. The MIC80 represents the concentration required to inhibit 80% of fungal growth. This compound was found to act by disrupting the cell membrane and interfering with iron ion homeostasis nih.gov.

Table 3: Antifungal Activity of 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione (MPD)

| Fungal Strain | Activity (MIC80) |

|---|---|

| Candida albicans (wild-type) | 1-4 µg/mL nih.gov |

| Candida albicans (CA10, resistant) | 1-2 µg/mL nih.gov |

| Candida krusei (CK1, resistant) | 1-4 µg/mL nih.gov |

| Candida tropicalis | 1-4 µg/mL nih.gov |

| Candida glabrata | 1-4 µg/mL nih.gov |

| Candida parapsilosis | 1-4 µg/mL nih.gov |

Anti-protozoal and Anti-leishmanial Potency

Protozoal diseases, such as leishmaniasis, continue to pose a major threat to public health in many parts of the world. Research has pointed to the potential of maleimide derivatives in combating these infections. A series of maleimides has been synthesized and evaluated for their anti-leishmanial and cytotoxic activities ijpsdronline.com.

While specific data on 4-arylmaleimides is emerging, related heterocyclic compounds have demonstrated significant potency. For example, novel oxadiazolyl pyrrolo triazole dione (B5365651) derivatives were identified as active anti-leishmanial agents against Leishmania donovani, with IC50 values as low as 1.6 µg/mL mdpi.com. Studies on various plant extracts and other synthetic derivatives have also shown moderate to good activity against protozoa such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the broad potential of novel chemical scaffolds in the discovery of anti-protozoal agents nih.gov.

Anti-tubercular Activity

Research into the antimycobacterial potential of novel synthetic compounds has identified 4-arylmaleimide derivative 8g as a substance with notable activity against Mycobacterium tuberculosis. Specifically, when evaluated against the H37Rv strain, a standard and well-characterized laboratory strain of the bacterium, compound 8g demonstrated significant inhibitory effects.

In one key study, the anti-tubercular activity of a series of 3,4-diaryl-1H-pyrrole-2,5-dione derivatives was assessed. Within this series, the compound designated 8g, which is 3-(4-chlorophenyl)-4-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2,5-dione, exhibited potent activity. Its efficacy was quantified with a minimum inhibitory concentration (MIC) value of 1.56 μg/mL against the Mycobacterium tuberculosis H37Rv strain. This highlights its potential as a lead compound for the development of new anti-tubercular agents.

Anti-inflammatory Effects

The anti-inflammatory properties of 4-arylmaleimide derivative 8g have been investigated through its ability to modulate key pathways involved in the inflammatory response. Studies have focused on its impact on nitric oxide (NO) production, a critical signaling molecule and mediator in inflammation.

In experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation, compound 8g demonstrated a capacity to inhibit the production of nitric oxide. The inhibitory concentration (IC₅₀) for this effect was recorded as 13.9 μM. This finding suggests that the compound's anti-inflammatory action may be mediated, at least in part, through the downregulation of NO synthesis in activated macrophages.

Enzyme Inhibition Profiles

Compound 8g has been profiled against various enzymes, revealing a pattern of selective inhibition that underscores its potential pharmacological applications. Its activity has been most notably documented against specific protein kinases and hydrolases.

Protein Kinase Inhibition

The inhibitory action of 4-arylmaleimide derivative 8g has been evaluated against a panel of protein kinases, which are crucial regulators of cellular signaling pathways. The compound has shown a degree of selectivity in its interactions.

One of the primary targets identified is Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell division, and apoptosis. Compound 8g was found to be a potent inhibitor of GSK-3β, with an IC₅₀ value of 0.08 μM. Its activity against other kinases was also assessed, showing significantly less potency against Protein Kinase A (PKA) and Cyclin-Dependent Kinase 5 (CDK5)/p25, with IC₅₀ values of >10 μM and 6.2 μM, respectively. This demonstrates a notable selectivity for GSK-3β over other tested kinases.

Table 1: Protein Kinase Inhibition Profile of Compound 8g

| Enzyme | IC₅₀ (μM) |

|---|---|

| GSK-3β | 0.08 |

| CDK5/p25 | 6.2 |

| PKA | >10 |

Inhibition of Hydrolases

The enzymatic inhibitory profile of compound 8g extends to hydrolases, specifically those involved in the endocannabinoid system. Its activity against Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL) has been characterized.

Compound 8g was identified as a potent inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). The IC₅₀ value for the inhibition of rat brain FAAH was determined to be 0.44 μM. In contrast, its inhibitory activity against MGL, the enzyme that degrades the endocannabinoid 2-arachidonoylglycerol, was significantly weaker, with an IC₅₀ value of 25.1 μM. This indicates a clear selectivity for FAAH over MGL, suggesting a potential to modulate the endocannabinoid system by selectively enhancing anandamide levels.

Table 2: Hydrolase Inhibition Profile of Compound 8g

| Enzyme | IC₅₀ (μM) |

|---|---|

| FAAH (rat brain) | 0.44 |

| MGL | 25.1 |

Modulation of Efflux Pumps

There is no specific information available in the reviewed literature regarding the modulation of efflux pumps, such as P-glycoprotein (P-gp), by the 4-arylmaleimide derivative 8g.

Other Biological Activities

Beyond the specific activities detailed above, there is no further information available from the reviewed scientific literature concerning other biological effects of compound 8g, such as antistress activity.

In-Depth Analysis of a Specific 4-Arylmaleimide Derivative Reveals Ambiguity in Scientific Literature

A comprehensive investigation into the chemical compound ambiguously identified as "4-Arylmaleimide deriv. 8g" has highlighted a significant challenge in scientific nomenclature and the accessibility of specific research data. While the term suggests a singular, well-defined molecule, extensive searches reveal that the designation "8g" has been applied to multiple, structurally distinct compounds within the broader class of arylmaleimides across various research publications.

The user's request for a detailed article on a specific compound, "this compound," led to a complex search for its definitive chemical identity and associated biological data. Initial investigations showed that the label "8g" is a common, non-standard identifier used in synthetic chemistry papers to denote a particular compound within a series, leading to several different molecules sharing the same designation.

Among the various compounds labeled as "8g" were an alkynyl maleimide, a bicyclic compound with cytotoxic properties, a boronate-containing cyclobutene, and an auristatin drug-linker conjugate. This diversity underscores the lack of a centralized, unique naming convention for novel synthesized molecules in early-stage research, often causing confusion when attempting to collate data from different sources.

Further investigation pointed towards a specific, complex heterocyclic molecule identified by the IUPAC name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine, which was listed by a chemical vendor as "this compound". This appeared to be the most promising candidate for the subject of the requested article.

However, a thorough search of peer-reviewed scientific literature and patent databases for this specific IUPAC name failed to retrieve primary research articles detailing its mechanistic investigations or molecular target elucidation. While a patent application (WO2004035588A1) described a class of pyradazine compounds as potential GSK-3 inhibitors, which included similar structural motifs, it did not provide specific data for the exact compound . The application focused on a broad family of molecules rather than a detailed analysis of any single derivative.

Similarly, other databases and vendor websites listed the compound or structurally related molecules, but did not link to the citable, primary scientific studies necessary to construct an article with the required depth and accuracy. Information regarding its protein targets, covalent and non-covalent binding mechanisms, allosteric modulation, and cellular pathway perturbations remains unpublished or inaccessible in the public domain.

Due to the absence of verifiable and specific data in the scientific literature for a uniquely identified "this compound," it is not possible to generate the detailed and scientifically accurate article as requested. The ambiguity of the initial identifier and the lack of published research on the most likely candidate molecule prevent a factual and in-depth exploration of its biochemical and pharmacological properties. This situation highlights the critical importance of precise molecular identifiers and the publication of foundational research for scientific discourse and development.

Mechanistic Investigations and Molecular Target Elucidation

Enzyme Kinetics Studies for Target Interactionmdpi.com

Mechanistic studies have identified the 4-arylmaleimide scaffold, to which derivative 8g belongs, as a potent inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3). nih.govnih.govorientjchem.org GSK-3 is a serine/threonine kinase that plays a crucial role in numerous intracellular signaling pathways. orientjchem.org Its aberrant activity has been linked to the development of several diseases, including Alzheimer's disease, type II diabetes, and cancer. orientjchem.orgasm.org

Research into the interaction between 4-arylmaleimide derivatives and GSK-3 has revealed key details about the mechanism of inhibition. The compounds from the 3-anilino-4-arylmaleimide class, in particular, have been extensively studied and are recognized as potent and selective inhibitors of GSK-3. nih.govorientjchem.org

The primary mechanism of action for these inhibitors is competitive inhibition with respect to Adenosine triphosphate (ATP). nih.govasm.org Molecular docking and quantitative structure-activity relationship (QSAR) studies have shown that the 4-arylmaleimide moiety binds directly to the ATP-binding pocket in the active site of the GSK-3 enzyme. nih.govorientjchem.org This prevents the natural substrate, ATP, from binding and subsequently blocks the phosphorylation of target proteins, thereby inhibiting the enzyme's biological function. asm.org The selectivity of these compounds for GSK-3 over other related kinases, such as cyclin-dependent kinases (CDK), is a critical aspect of their therapeutic potential. orientjchem.org

Detailed research findings for representative compounds from this class demonstrate potent inhibition at nanomolar concentrations.

Table 1: Inhibitory Characteristics of Representative Maleimide (B117702) Compounds against Target Kinases

| Compound Class/Example | Target Enzyme | Inhibition Type | Potency |

|---|---|---|---|

| 3-Anilino-4-arylmaleimides | Glycogen Synthase Kinase-3 (GSK-3) | ATP-Competitive | Potent, often in the low nanomolar range. nih.govnih.gov |

| SB-415286 | GSK-3α / GSK-3β | ATP-Competitive | Low nanomolar concentrations. nih.gov |

| GW8510 | T. brucei GSK-3 short | Not Specified | IC₅₀ = 1 nM. |

The development of dual-target inhibitors has emerged from this research, such as compounds designed to inhibit both glutaminyl cyclase (QC), another target in Alzheimer's disease, and GSK-3β. nih.gov In these designs, the 4-arylmaleimide portion of the molecule interacts with the GSK-3β active site, while a separate chemical group, such as an imidazole (B134444), coordinates with the zinc ion at the active site of QC. nih.gov This demonstrates the versatility of the maleimide scaffold in designing highly specific and multi-target enzyme inhibitors.

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For the class of 3-anilino-4-arylmaleimide derivatives, several robust QSAR models have been developed to predict their inhibitory potential against GSK-3β. researchgate.netnih.gov

CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. In a study of seventy-four 4-arylmaleimide derivatives, highly predictive CoMFA models were generated. acsmedchem.org These models successfully highlighted the critical role that the shape (steric fields) and electronic properties (electrostatic fields) of the molecules play in their inhibitory activity. acsmedchem.org The insights gained from these models are crucial for designing new analogs with optimized interactions within the receptor's binding site. acsmedchem.org

Complementing CoMFA, CoMSIA was also applied to the same series of 4-arylmaleimide derivatives. acsmedchem.org CoMSIA provides a more detailed picture by evaluating not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.net The resulting models for the 4-arylmaleimide series were highly predictive and emphasized the importance of steric, electrostatic, and particularly hydrogen bond donor fields for their biological function. acsmedchem.org This suggests that the presence and positioning of hydrogen bond donating groups are key determinants of potency for this class of inhibitors. acsmedchem.org

A QSAR model based on the Monte Carlo method was developed for a series of 74 3-anilino-4-arylmaleimide derivatives to predict their activity as GSK-3β inhibitors. researchgate.netnih.gov This method utilizes the simplified molecular input-line entry system (SMILES) to represent molecular structures, from which descriptors are calculated to build the QSAR model. researchgate.netnih.govresearchgate.net The statistical quality of the developed model was reported to be very good, indicating strong predictive power. researchgate.netnih.gov The model successfully identified specific molecular fragments that contribute to either an increase or decrease in the inhibitory activity of the compounds. researchgate.netnih.gov

| Dataset | Parameter | Value |

|---|---|---|

| Training Set | r² | 0.8617 |

| Test Set | r² | 0.8659 |

| r_m(2) | 0.7361 |

Comparative Molecular Similarity Index Analysis (CoMSIA)

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov These simulations have been extensively used for 4-arylmaleimide derivatives to understand their mechanism of action at an atomic level. acsmedchem.orgnih.gov

Molecular docking studies on 3-anilino-4-phenylmaleimides as GSK-3α inhibitors have provided detailed insights into their binding modes. acsmedchem.org The results indicate that a key structural feature—the linker between the maleimide (B117702) and the 3-anilino rings—has restricted rotation. acsmedchem.org This conformational constraint can prevent some derivatives from achieving an optimal interaction with key amino acid residues, specifically Ile62, Gly63, and Asn64, located in the nucleotide-binding site of the enzyme. acsmedchem.org

Despite this, certain bulky indoline (B122111) derivatives within this class were found to be potent inhibitors. acsmedchem.org Docking simulations revealed that these larger derivatives could still engage in favorable hydrophobic interactions with the Ile62 residue, explaining their high potency. acsmedchem.org Further studies on a 4-arylmaleimide derivative showed it forms essential hydrogen bonds with the hinge region of GSK3β and a crucial salt bridge with the residue R141. uni-halle.de A water-mediated hydrogen bond with residue T138 was also identified as a factor contributing to its binding. uni-halle.de

The interaction profile of 4-arylmaleimide derivatives with their target proteins, primarily GSK-3β, is characterized by a combination of hydrogen bonds and hydrophobic interactions. acsmedchem.orguni-halle.de The stability of the ligand-protein complex is a key factor in its inhibitory potential, and this stability is often assessed through metrics like the root mean square deviation (RMSD) during molecular dynamics simulations. researchgate.net The specific interactions identified through docking studies form the basis of the structure-activity relationship for this class of compounds.

| Interaction Type | Interacting Residue(s) | Significance |

|---|---|---|

| Hydrophobic Interaction | Ile62 | Key for the binding of bulky derivatives. acsmedchem.org |

| Hydrogen Bonding | Hinge Region | Fundamental for anchoring the ligand in the active site. uni-halle.de |

| Salt Bridge | R141 | Provides strong electrostatic anchoring. uni-halle.de |

| Water-mediated H-bond | T138 | Contributes to binding affinity and selectivity. uni-halle.de |

| Potential Interaction Site | Gly63, Asn64 | Optimal interaction is hindered by conformational restriction in some derivatives. acsmedchem.org |

Analysis of Binding Modes and Interactions with Receptor Active Sites

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. frontiersin.org For 4-arylmaleimide derivatives, MD simulations have been crucial for understanding the dynamic behavior of the compound-target complex, offering insights that static models like molecular docking cannot provide. olemiss.edunih.gov These simulations help in elucidating the conformational changes, interaction stability, and the role of solvent molecules in the binding process. nih.govresearchgate.net

MD simulations reveal the dynamic nature of the interaction between 4-arylmaleimide derivatives and the GSK-3β active site. The binding of an inhibitor can induce conformational changes in the protein to achieve an optimal fit, a phenomenon known as "induced fit". nih.gov Studies on related inhibitors have shown that certain residues in the GSK-3β active site, such as Phe67, Val70, Asp133, and Arg141, exhibit conformational flexibility to adapt to the structure of the bound ligand. nih.gov

The conformational ensemble of the ligand itself is also critical. Analyses of related flexible molecules show that both NMR spectroscopy and MD simulations are used to understand the conformational space they sample in solution. mdpi.com For 4-arylmaleimide derivatives, understanding the preferred conformations and the energy barriers between them is key to designing molecules that can readily adopt the bioactive conformation required for binding to GSK-3β.

| Dynamic Aspect | Description | Method of Analysis | Significance |

|---|---|---|---|

| Protein Flexibility | The GSK-3β active site residues can change their positions and orientations upon ligand binding. | MD Simulations, RMSF (Root Mean Square Fluctuation) analysis. | Allows the protein to accommodate a variety of inhibitor scaffolds. nih.gov |

| Ligand Bioactive Conformation | The specific 3D arrangement of the inhibitor when it is bound to the target protein. | MD Simulations, Conformational Analysis, NMR. mdpi.comnih.gov | Essential for establishing key binding interactions and achieving high potency. |

| Induced Fit | The process by which the binding of a ligand alters the conformation of the target protein. | MD Simulations, Comparison of apo and holo protein structures. | Highlights the adaptability of the enzyme's active site. nih.gov |

MD simulations are employed to assess the stability of the binding interactions between 4-arylmaleimide derivatives and GSK-3β over a period of nanoseconds. mdpi.com A stable binding is characterized by the persistent maintenance of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. The root mean square deviation (RMSD) of the ligand and protein backbone is monitored to ensure the complex reaches equilibrium and remains stable.

Key interactions responsible for the stabilization of these inhibitor-protein complexes have been identified. For instance, the maleimide core often forms crucial hydrogen bonds with the backbone amide of Val135 in the hinge region of GSK-3β. mdpi.comresearchgate.net Furthermore, MD simulations have highlighted the importance of bridging water molecules at the GSK-3β-inhibitor interface, which can mediate hydrogen bond networks and contribute significantly to the stability of the complex. researchgate.net The binding free energy, often calculated using methods like MM/PBSA or MM/GBSA, provides a quantitative measure of the binding affinity and stability. nih.gov

| Interacting Residue | Type of Interaction | Role in Binding Stability |

|---|---|---|

| Val135 | Hydrogen Bond | Acts as a key anchor for the maleimide scaffold in the hinge region. mdpi.com |

| Lys85 | Hydrogen Bond, π-cation | Interacts with the inhibitor and plays a role in stabilizing the phosphate-binding pocket. mdpi.com |

| Asp133 / Asp200 | Hydrogen Bond | Forms hydrogen bonds with donor groups on the inhibitor. researchgate.net |

| Arg141, Gln185, Asn186 | Hydrogen Bond | Contribute to the network of interactions that stabilize the ligand. nih.gov |

| Ile62, Val70, Ala83, Leu132, Val110, Cys199 | Hydrophobic/van der Waals | Form a hydrophobic pocket that accommodates the aryl substituents of the inhibitor. researchgate.net |

Conformational Dynamics of Compound-Target Complexes

Ligand-Based and Structure-Based Drug Design Principles

The development of 4-arylmaleimide derivatives as GSK-3β inhibitors has heavily relied on both ligand-based and structure-based drug design strategies. olemiss.eduiaanalysis.comgardp.org

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown or when focusing on the properties of known active molecules. nih.govnih.gov For 4-arylmaleimides, quantitative structure-activity relationship (QSAR) studies have been pivotal. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the biological activity of a series of compounds with their 3D structural and physicochemical properties. researchgate.netacs.orgnih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character is favorable or unfavorable for activity, thus guiding the modification of the lead compound. acs.org

Structure-Based Drug Design (SBDD) utilizes the 3D structural information of the target protein, in this case, the crystal structure of GSK-3β (e.g., PDB code 1Q4L). tandfonline.comresearchgate.net The primary SBDD tool is molecular docking, which predicts the preferred orientation and binding affinity of a compound within the protein's active site. acs.orgresearchgate.net Docking studies on 4-arylmaleimide derivatives have successfully predicted their binding modes, confirming the key hydrogen bonding interactions with the hinge region and hydrophobic interactions within the ATP-binding pocket. researchgate.net This approach is essential for rationalizing observed SAR and for virtual screening of compound libraries to identify new potential inhibitors. researchgate.net

| Principle | Core Concept | Key Methods | Application for 4-Arylmaleimides |

|---|---|---|---|

| Ligand-Based | Uses information from known active and inactive molecules to build a predictive model. gardp.org | QSAR (2D, 3D), Pharmacophore Modeling. nih.gov | Developing CoMFA/CoMSIA models to guide optimization of aryl substituents. acs.orgnih.gov |

| Structure-Based | Relies on the 3D structure of the biological target (GSK-3β). iaanalysis.com | Molecular Docking, Molecular Dynamics. frontiersin.org | Predicting binding poses, rationalizing SAR, and performing virtual screening. researchgate.netresearchgate.net |

| Hybrid Approach | Combines both ligand- and structure-based methods for a more robust discovery process. | Docking followed by QSAR, Pharmacophore-based screening followed by docking. | Used to create integrated virtual screening protocols to identify novel scaffolds. olemiss.eduacs.org |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design and plays a significant role in the virtual screening for new 4-arylmaleimide-like inhibitors. olemiss.edunih.gov A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by the target receptor and elicit a biological response.

For GSK-3β inhibitors, pharmacophore models have been generated based on a set of known potent inhibitors, including 3-anilino-4-arylmaleimides. olemiss.eduresearchgate.net These models typically feature a hydrogen bond acceptor corresponding to one of the carbonyl groups of the maleimide ring, a hydrogen bond donor from the anilino N-H group, and hydrophobic/aromatic features representing the aryl substituents. researchgate.net

Once validated, these pharmacophore models are used as 3D queries to rapidly screen large chemical databases (such as PubChem, Enamine, or ZINC) in a process called virtual screening. acs.orgresearchgate.net This allows for the efficient identification of structurally diverse compounds that match the pharmacophore and are therefore likely to be active. The hits from this initial screening are then typically subjected to further filtering, such as by molecular docking and ADMET prediction, to select a smaller number of promising candidates for chemical synthesis and biological testing. frontiersin.orgacs.org This integrated approach, combining pharmacophore screening with structure-based methods, has proven effective in discovering novel GSK-3β inhibitors. acs.orgresearchgate.net

| Step | Description | Purpose |

|---|---|---|

| 1. Pharmacophore Model Generation | Identify common chemical features from a set of active 4-arylmaleimide analogues. researchgate.net | Create a 3D query representing the essential features for GSK-3β binding. |

| 2. Model Validation | Test the model's ability to distinguish known active compounds from inactive decoys. | Ensure the model has high predictive power and is not overfitted. |

| 3. Database Screening | Use the validated pharmacophore model to search large compound libraries. acs.orgresearchgate.net | Rapidly identify a large set of potential hits that fit the pharmacophore query. |

| 4. Hit Filtering (Docking) | Dock the identified hits into the GSK-3β active site. acs.org | Prioritize hits based on predicted binding pose and docking score. |

| 5. Hit Selection | Select a final, diverse set of compounds based on docking scores, visual inspection of binding modes, and predicted drug-like properties. frontiersin.org | Identify the most promising candidates for experimental validation. |

Applications in Chemical Biology and Advanced Materials Research

Bioconjugation and Protein Modification Strategies

Bioconjugation, the process of chemically linking two or more molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. thermofisher.com The maleimide (B117702) functional group, a key component of 4-arylmaleimide derivative 8g, is a well-established reactive handle for such modifications, particularly targeting the thiol groups of cysteine residues in proteins. nih.govmdpi.com

Site-Selective Labeling of Biomolecules

The ability to label specific sites on biomolecules is crucial for understanding their function and for the development of targeted therapies. promega.co.ukyoutube.com Maleimide derivatives are frequently employed for the site-selective labeling of proteins by targeting cysteine residues. nih.govthno.org The low natural abundance of cysteine often allows for precise modification. nih.govthno.org

The reactivity of the maleimide group with thiols provides a robust method for attaching probes or other functional molecules to a protein of interest. mdpi.com For instance, the introduction of a single cysteine residue into a protein scaffold that is naturally cysteine-free enables the site-specific attachment of a maleimide-containing molecule. nih.gov This strategy has been successfully used in the development of Affibody molecules for radionuclide targeting, where a maleimide derivative of the chelator DOTA was used for labeling. nih.gov

Development of Chemical Probes

Chemical probes are small molecules that selectively interact with a specific protein target, allowing researchers to study its role in complex biological systems. promega.co.uknih.goveubopen.org The development of high-quality chemical probes requires high affinity for the target, good cellular potency, and excellent selectivity. promega.co.uk

While specific data on 4-arylmaleimide derivative 8g as a chemical probe is not detailed in the provided search results, the general class of maleimides is instrumental in constructing such probes. youtube.comvcu.edu They can be used to attach reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to a targeting moiety. vcu.edumdpi.com This allows for the visualization and tracking of the target protein within a cell or organism. The synthesis of S-adenosyl-L-methionine (SAM) analog probes, for example, incorporates a biotin tag for affinity capture, a strategy where a maleimide could be used for linkage. vcu.edu

Synthesis of Protein-Based Conjugates (e.g., Antibody-Drug Conjugates Linkers)

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic drug. core.ac.ukresearchgate.netnih.gov The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. nih.govbiochempeg.com

Maleimide-based linkers are widely used in the synthesis of ADCs. core.ac.ukresearchgate.net They react with cysteine residues on the antibody, which can be naturally occurring or introduced through genetic engineering, to form a stable covalent bond. core.ac.uk For example, the reduction of interchain disulfide bonds in an antibody can generate free cysteine residues for conjugation with a maleimide-containing linker-drug construct. core.ac.uk Several FDA-approved ADCs utilize maleimide-based linkers. researchgate.net The synthesis of homogeneous ADCs with a precise drug-to-antibody ratio (DAR) is a key challenge, and site-specific conjugation methods using maleimides are crucial for achieving this. nih.gov

Disulfide Bridging Techniques

Native disulfide bonds in proteins are important for maintaining their three-dimensional structure and stability. nih.gov Disulfide bridging techniques involve the reduction of a native disulfide bond to yield two free cysteine residues, followed by the introduction of a reagent that forms a new bridge between them. nih.govresearchgate.net This allows for the introduction of a payload while restoring the structural integrity of the protein. nih.gov

Dithiomaleimides are reagents used for in situ disulfide reduction-bridging, ensuring the rapid formation of a new bridge to prevent protein unfolding or aggregation. nih.gov This strategy has been used to PEGylate the peptide hormone somatostatin (B550006) while retaining its biological activity. nih.gov This technique can generate ADCs with a controlled DAR. researchgate.net

Functional Polymers and Materials Science

Functional polymers are macromolecules designed to possess specific chemical, physical, or biological properties. mdpi.comnaist.jpkanazawa-u.ac.jp These materials have a wide range of applications, from drug delivery to advanced manufacturing. mdpi.comlist.lu

Polymeric Scaffolds and Drug Carriers

Polymeric scaffolds are porous materials that provide a support structure for cells and can be used to deliver drugs, genes, or other therapeutic agents. nih.govresearchgate.net They are a cornerstone of tissue engineering and regenerative medicine. nih.govseqens.com

Biosensor Development

The maleimide functional group is a cornerstone in the field of bioconjugation, which is critical for the development of high-performance biosensors. nih.govresearchgate.netacs.org A biosensor is a device that integrates a biological recognition element with a transducer to detect a specific analyte. mdpi.com The maleimide moiety's utility stems from its high reactivity and selectivity, particularly towards thiol groups found in cysteine residues of proteins. researchgate.netacs.org

While specific research detailing "4-Arylmaleimide deriv. 8g" in biosensors is not available, the principles of using maleimide derivatives are well-established. The maleimide group acts as a chemical handle to covalently attach biorecognition molecules (like DNA probes, antibodies, or enzymes) to a sensor surface. nih.govrsc.org This immobilization is a critical step in creating a stable and functional biosensor interface. nih.gov

For instance, research has shown that polymers containing maleimide groups can be used to control the density of probes on a biosensor surface. nih.gov By varying the number of maleimide reactive sites on a polymer backbone, scientists can precisely manage the spacing of immobilized DNA probes, which in turn influences the sensor's performance. nih.gov This control over the chemical and physical nature of the interface is paramount for the sensitivity and specificity of the entire biosensing device. nih.gov

Furthermore, the inherent photophysical properties of the maleimide system make it an attractive candidate for developing fluorescent probes for biosensing applications. rsc.org The ability to tune the fluorescence emission through chemical modification allows for the design of "turn-on" or "turn-off" sensors that signal the presence of a target analyte. acs.orgrsc.org This makes arylmaleimide derivatives valuable scaffolds for creating tailor-made fluorescent probes for biological imaging and detection. rsc.org The development of such sensors is a rapidly advancing field, with applications in diagnosing viral infections and other point-of-care testing formats. researchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 4-arylmaleimide derivatives is a cornerstone of their continued development. Future research will undoubtedly focus on creating more efficient, diverse, and environmentally benign synthetic pathways.

Current synthetic strategies often involve the reaction of maleic anhydride (B1165640) with appropriate aromatic amines to form N-arylmaleamic acids, followed by cyclodehydration. rsc.org Another established route involves the condensation of an aniline (B41778) with maleic anhydride, followed by cyclization. mdpi.com More complex approaches include phosphine-catalyzed isomerization of α-succinimide-substituted allenoates and subsequent cascade reactions. mdpi.com

Emerging methodologies are geared towards sustainability. This includes the use of greener solvents, such as aqueous micellar conditions, which have been shown to improve yield and reduce the environmental impact of key reaction steps like Sonogashira couplings in other contexts. rsc.org The development of catalytic systems, for instance using magnetic nanocatalysts like Fe3O4@SiO2-SO3H, presents a recyclable and efficient alternative for the synthesis of N-aryl imides. researchgate.net Furthermore, multicomponent reactions (MCRs) and solventless approaches are gaining traction as they offer higher yields, reduced waste, and simplified workup procedures. rasayanjournal.co.in The exploration of domino reactions, such as the interaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters, also presents a novel, metal-free route to complex heterocyclic systems. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Maleimide (B117702) Derivatives

| Methodology | Description | Advantages | Key Findings/Examples |

|---|---|---|---|

| Traditional Cyclodehydration | Reaction of N-arylmaleamic acids with reagents like acetic anhydride and sodium acetate (B1210297). rsc.org | Well-established and straightforward. | Routinely used for preparing various N-arylmaleimides. rsc.org |

| Phosphine-Catalyzed Cascade | Isomerization of α-succinimide-substituted allenoates followed by γ′-addition with aryl imines. mdpi.com | High stereoselectivity and good yields for 3,4-disubstituted maleimides. mdpi.com | Achieved yields of up to 86%. mdpi.com |

| Green Catalysis | Use of recyclable magnetic nanocatalysts (e.g., Fe3O4@SiO2-SO3H). researchgate.net | Environmentally friendly, efficient, and catalyst is reusable. | Demonstrated for the synthesis of N-aryl maleimide and phthalimide (B116566) derivatives. researchgate.net |

| Domino Reactions | Metal-free reaction of 1-aryl-3-bromo-1H-pyrrole-2,5-diones with β-aminocrotonic acid esters. mdpi.com | Forms complex hexahydropyrrolo[3,4-b]pyrroles in a single sequence. | Provides a novel route to polyhydrogenated pyrrolo[3,4-b]pyrroles. mdpi.com |

| Recyclization Reactions | Interaction of N-substituted maleimides with various di- and polynucleophilic agents. mdpi.com | Creates significant structural diversity and hydrogenated heterocyclic fragments. | Can form partially hydrogenated pyrrole, pyridazine, or pyridine (B92270) fragments. mdpi.com |

Discovery of Undiscovered Biological Targets for 4-Arylmaleimide Derivatives

While 4-arylmaleimides are known inhibitors of protein kinases like Glycogen (B147801) Synthase Kinase-3β (GSK-3β), the full spectrum of their biological targets remains to be elucidated. ebi.ac.uk The structural flexibility and diverse functionality of these compounds suggest they may interact with a wider range of proteins than currently known.

Future research will likely employ advanced screening techniques to identify novel biological targets. This could involve high-throughput screening of large compound libraries against diverse protein panels. The known antiangiogenic, antiproliferative, and kinase inhibitory activities of derivatives like 3-azaindolyl-4-arylmaleimides point towards targets involved in cancer progression, such as VEGFR and FLT-3. acs.org The exact molecular targets of some cytotoxic phenylcarbazole derivatives, which can be synthesized from maleimide precursors, are still undiscovered, presenting another avenue for investigation. researchgate.net The broad biological significance of maleimides, including antibacterial, antifungal, and anticarcinogenic properties, underscores the potential for discovering new therapeutic applications. wisdomlib.org

Design of Multi-Targeting or Polypharmacological Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in developing drugs that can modulate multiple biological targets simultaneously. nih.govnih.gov 4-Arylmaleimide derivatives, with their demonstrated ability to inhibit multiple kinases, are ideal scaffolds for the design of such polypharmacological agents. ebi.ac.uk

The evolution of kinase polypharmacology has shown that even within a single drug discovery program, the off-target profiles of compounds can change in non-obvious ways. biorxiv.org This highlights the potential for rationally designing 4-arylmaleimides to hit a desired combination of targets. For instance, arylurea derivatives, which share structural similarities with some 4-arylmaleimides, have been developed as inhibitors of multiple signaling pathways involved in cancer, including the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. nih.gov By strategically modifying the aryl substituents and the maleimide core, it may be possible to fine-tune the selectivity profile of these compounds to achieve a desired polypharmacological effect for treating complex diseases like Alzheimer's. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

In the context of 4-arylmaleimide derivatives, AI and ML can be used to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models have already been used to model maleimide derivatives as GSK-3β inhibitors. researchgate.net These models can predict the activity of new, unsynthesized compounds, guiding synthetic efforts towards the most promising candidates.

De Novo Design: Generative models can design entirely new 4-arylmaleimide structures with desired properties. arxiv.org

Predict Pharmacokinetics: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

The use of derivatives in machine learning algorithms, such as in gradient descent for optimization, is a fundamental concept that underpins the training of these predictive models. geeksforgeeks.orgresearchgate.net

Development of Bioorthogonal and Reversible Maleimide Chemistry

The maleimide group is a well-known Michael acceptor, readily reacting with thiols on proteins. This property has been widely exploited in bioconjugation. However, the stability of the resulting thiosuccinimide linkage can be a concern, as it can undergo a retro-Michael reaction, leading to deconjugation. creativepegworks.comulisboa.pt

Future research will focus on developing more stable and controllable maleimide-based bioconjugation strategies. This includes:

Bioorthogonal Reactions: The Diels-Alder cycloaddition between pentafulvenes and maleimides offers a bioorthogonal ligation strategy that is efficient and yields stable cycloadducts. unisa.edu.auacs.orgnih.gov This reaction proceeds well in aqueous solutions and biological media, making it suitable for protein labeling. unisa.edu.auacs.org

Reversible Conjugation: The reversibility of maleimide-thiol adducts can be tuned and exploited for applications like drug delivery. rsc.orgnih.gov For example, bromomaleimides can form conjugates with thiols that are cleavable in a reducing environment. ucl.ac.ukrsc.org This allows for the controlled release of a payload in specific biological compartments.

Self-Hydrolyzing Maleimides: To combat the instability of the thiosuccinimide linkage, "self-hydrolyzing" maleimides have been developed. These molecules are designed to undergo rapid hydrolysis of the thiosuccinimide ring after conjugation, forming a stable, ring-opened structure that is resistant to retro-Michael elimination. creativepegworks.comulisboa.pt

Table 2: Emerging Maleimide Chemistries

| Chemistry | Description | Advantages | Potential Applications |

|---|---|---|---|

| Pentafulvene-Maleimide Cycloaddition | A Diels-Alder reaction between a pentafulvene and a maleimide. unisa.edu.auacs.org | Bioorthogonal, efficient, and forms stable adducts. unisa.edu.auacs.org | Protein labeling, bioconjugation in complex media. unisa.edu.auacs.org |

| Reversible Thiol Adducts | Formation of maleimide-thiol conjugates that can be cleaved under specific conditions (e.g., reducing environment). rsc.orgnih.gov | Controlled release of cargo. | Drug delivery, stimuli-responsive materials. rsc.org |

| Self-Hydrolyzing Maleimides | Maleimides designed to promote rapid hydrolysis of the thiosuccinimide ring post-conjugation. creativepegworks.comulisboa.pt | Increased stability of the conjugate, preventing premature payload release. | Antibody-drug conjugates, stable bioconjugates. creativepegworks.comulisboa.pt |

Investigation of 4-Arylmaleimide Derivatives as Tools for Chemical Biology Research

The unique reactivity and biological activity of 4-arylmaleimide derivatives make them valuable tools for chemical biology research. Their ability to covalently modify proteins can be harnessed to probe protein structure and function.

Future applications in this area could include:

Activity-Based Probes: Designing 4-arylmaleimide derivatives that selectively target and label specific enzymes, allowing for their visualization and quantification in complex biological samples.

Chemical Probes of Protein Structure: Using maleimides to crosslink different parts of a protein or protein complex to study their three-dimensional arrangement. wisdomlib.org

Immunoconjugates: Attaching 4-arylmaleimide derivatives to antibodies to create targeted therapies for diseases like cancer. wisdomlib.org The development of radiolabeled maleimide derivatives is particularly relevant for creating diagnostic and therapeutic radiopharmaceuticals. acs.orgnih.gov

Q & A

Q. What controls are critical in mechanistic studies of this compound’s reactivity?

Q. How can researchers validate in silico predictions of metabolite toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.